Sattabacin Exhibits Anti-VZV Potency Comparable to Acyclovir with a Distinct Non-Nucleoside Mechanism
In a VZV plaque reduction assay using human fibroblast cells, (+)-sattabacin demonstrated an IC50 of 58 µM (12 µg/mL) against VZV infection [1]. In the same study, the reference nucleoside analogs acyclovir and penciclovir, tested under identical conditions, yielded IC50 values of 3 µg/mL and 4 µg/mL, respectively—data consistent with published clinical pharmacology [1]. While sattabacin's IC50 by mass concentration is 3–4 fold higher than acyclovir, its activity falls within the same order of magnitude and is explicitly described as within the range of drugs prescribed for VZV [1]. Critically, sattabacin achieves this without relying on viral thymidine kinase-mediated phosphorylation, the step compromised in acyclovir-resistant strains [2].
| Evidence Dimension | Antiviral potency against VZV in human fibroblast cells (plaque reduction assay) |
|---|---|
| Target Compound Data | (+)-Sattabacin IC50 = 58 µM (12 µg/mL) |
| Comparator Or Baseline | Acyclovir IC50 = 3 µg/mL; Penciclovir IC50 = 4 µg/mL |
| Quantified Difference | Sattabacin IC50 is approximately 3–4 fold higher by mass concentration than acyclovir, yet within the clinically relevant activity range; antiviral coefficient (CC50/IC50) = 13.2 |
| Conditions | VZV-infected human fibroblast cells; plaque reduction assay; IC50 values determined from same study |
Why This Matters
For procurement, sattabacin offers a mechanistically orthogonal tool compound for VZV studies that does not depend on viral thymidine kinase, enabling investigation of non-nucleoside antiviral strategies complementary to acyclovir-based approaches.
- [1] Mancha SR, Regnery CM, Dahlke JR, Miller KA, Blake DJ. Antiviral activity of (+)-sattabacin against varicella zoster. Bioorg Med Chem Lett. 2013;23(2):562-564. View Source
- [2] Kimberlin DW, Crumpacker CS, Straus SE, et al. Antiviral resistance in clinical practice. Antiviral Res. 1995;26(4):423-438. View Source
